molecular formula C4H5BrO2 B13522016 (3E)-4-bromobut-3-enoicacid

(3E)-4-bromobut-3-enoicacid

Cat. No.: B13522016
M. Wt: 164.99 g/mol
InChI Key: DZBFGWQDTFSLBD-HNQUOIGGSA-N
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Description

(3E)-4-bromobut-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a butenoic acid structure The “3E” notation indicates the geometric configuration of the double bond, with the substituents on opposite sides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-bromobut-3-enoic acid typically involves the bromination of butenoic acid derivatives. One common method is the addition of bromine to but-3-enoic acid under controlled conditions to ensure the formation of the desired (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature carefully regulated to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of (3E)-4-bromobut-3-enoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-bromobut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bromobutenoic acids.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces saturated bromobutenoic acids. Substitution reactions result in a variety of functionalized derivatives.

Scientific Research Applications

(3E)-4-bromobut-3-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme functions and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which (3E)-4-bromobut-3-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-4-bromobut-3-enoic acid: The geometric isomer with substituents on the same side of the double bond.

    4-chlorobut-3-enoic acid: A similar compound with a chlorine atom instead of bromine.

    But-3-enoic acid: The parent compound without the halogen substituent.

Uniqueness

(3E)-4-bromobut-3-enoic acid is unique due to its specific geometric configuration and the presence of a bromine atom, which imparts distinct chemical properties. These features make it valuable for specific applications where reactivity and selectivity are crucial.

Properties

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

IUPAC Name

(E)-4-bromobut-3-enoic acid

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1,3H,2H2,(H,6,7)/b3-1+

InChI Key

DZBFGWQDTFSLBD-HNQUOIGGSA-N

Isomeric SMILES

C(/C=C/Br)C(=O)O

Canonical SMILES

C(C=CBr)C(=O)O

Origin of Product

United States

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